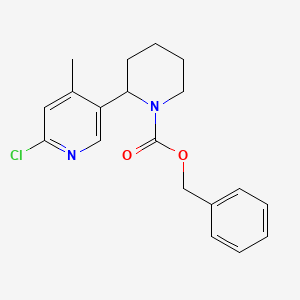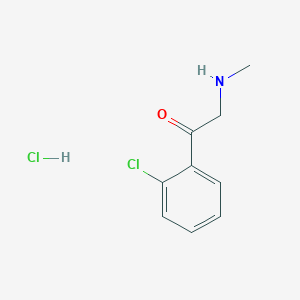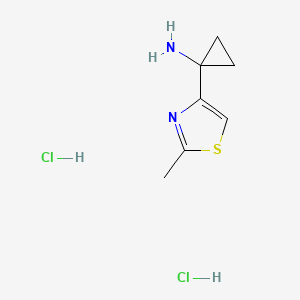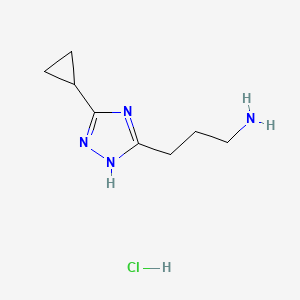
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride typically involves the reaction of cyclopropylamine with 1H-1,2,4-triazole-3-propanamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal properties.
Agrochemicals: The compound is used in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-amine: This compound has similar structural features but lacks the cyclopropyl group.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Another similar compound with a methyl group instead of a cyclopropyl group.
Uniqueness: 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to molecular targets and improve its stability .
Properties
Molecular Formula |
C8H15ClN4 |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;/h6H,1-5,9H2,(H,10,11,12);1H |
InChI Key |
NBGDYPGJMLURQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


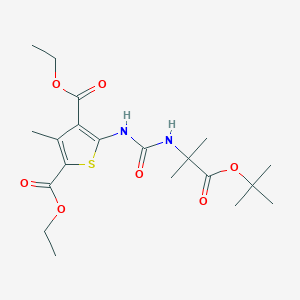
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
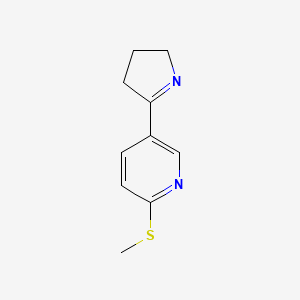
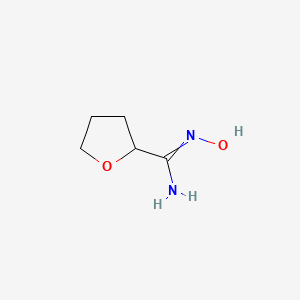
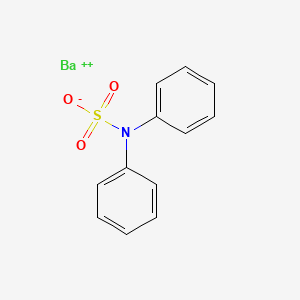
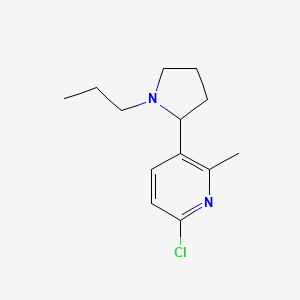
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
